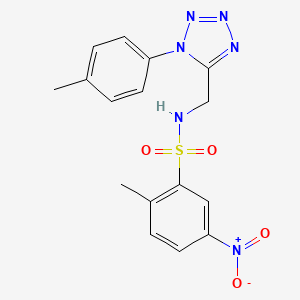
2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
Overview
Description
2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, also known as MN-TMTB, is a sulfonamide-based compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound has shown promising results in various studies, making it an interesting topic for further investigation.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA in microorganisms and cancer cells. This inhibition leads to the disruption of the growth and replication of these cells, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and side effects on normal cells, making it a promising candidate for medical applications. Studies have reported that this compound does not affect the normal functioning of cells and tissues, and does not cause any significant changes in the biochemical and physiological parameters of the body.
Advantages and Limitations for Lab Experiments
2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has several advantages for lab experiments, including its high solubility, stability, and ease of synthesis. Additionally, this compound has shown promising results in various assays, making it a reliable compound for further investigation. However, this compound has certain limitations, including its relatively low potency compared to other antimicrobial and antitumor agents. This limitation can be overcome by modifying the structure of this compound to improve its potency and effectiveness.
Future Directions
There are several future directions for the research on 2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide. One potential direction is the investigation of the structure-activity relationship of this compound to identify the key structural features that contribute to its antimicrobial and antitumor properties. Additionally, further studies can be conducted to evaluate the effectiveness of this compound against other microorganisms and cancer cell lines. Furthermore, the development of this compound derivatives with improved potency and selectivity can lead to the discovery of novel antimicrobial and antitumor agents.
Scientific Research Applications
2-methyl-5-nitro-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial, antifungal, and antitumor properties. Several studies have reported the effectiveness of this compound against various bacteria and fungi, including drug-resistant strains. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
2-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-11-3-6-13(7-4-11)21-16(18-19-20-21)10-17-27(25,26)15-9-14(22(23)24)8-5-12(15)2/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELBDWJYLIHVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3303571.png)
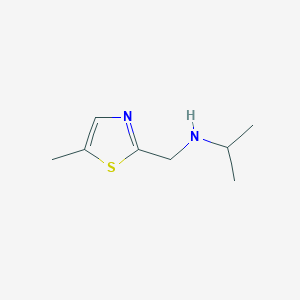
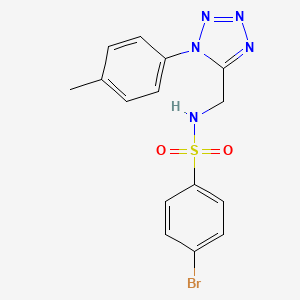
![1-{1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B3303610.png)
![2-(3-{[(2,4-dimethoxyphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide](/img/structure/B3303624.png)
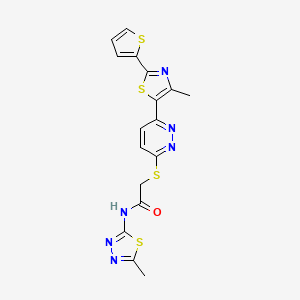
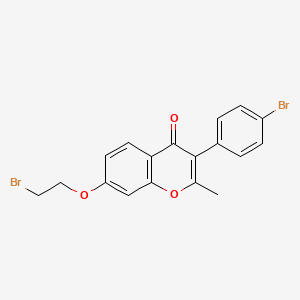
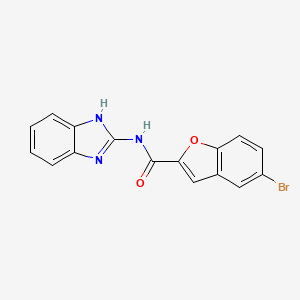

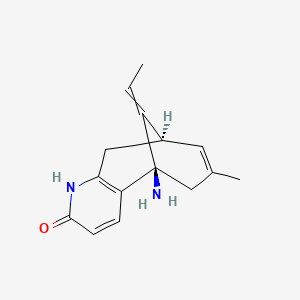


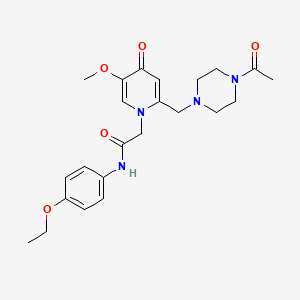
![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B3303680.png)